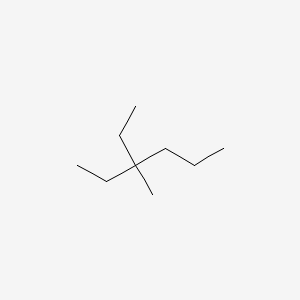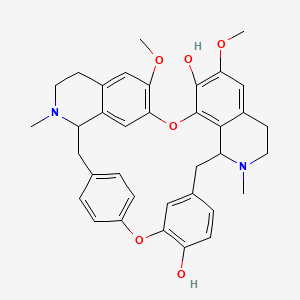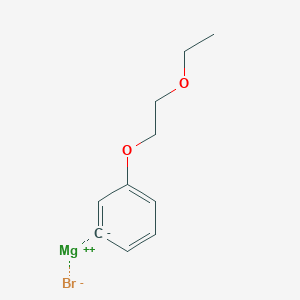
3-Ethyl-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is a branched alkane with a unique structure. The compound consists of a six-carbon chain (hexane) with an ethyl group (CH2CH3) and a methyl group (CH3) attached to the third carbon atom. This structural arrangement gives it distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where hexane reacts with ethyl chloride (CH3CH2Cl) and methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures facilitates the rearrangement of carbon atoms to form the desired branched structure.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methylhexane undergoes various chemical reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes (e.g., 3-chloro-3-ethylhexane)
Scientific Research Applications
3-Ethyl-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in studies related to lipid metabolism and the behavior of hydrophobic compounds in biological systems.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives to improve combustion efficiency.
Mechanism of Action
As an alkane, 3-Ethyl-3-methylhexane primarily exerts its effects through non-polar interactions. Its hydrophobic nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. The compound does not have specific molecular targets or pathways, as it is chemically inert under normal conditions.
Comparison with Similar Compounds
3-Methylhexane: Another branched alkane with a similar structure but lacks the ethyl group.
2,3-Dimethylpentane: A structural isomer with two methyl groups attached to the second and third carbon atoms of pentane.
3-Ethylhexane: Similar to 3-Ethyl-3-methylhexane but with a different branching pattern.
Uniqueness: this compound is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to other alkanes. Its structure also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
3074-76-8 |
|---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
3-ethyl-3-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3 |
InChI Key |
CYWROHZCELEGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)













